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Compound of Interest

Compound Name: Pentaerythrityl tetrabromide

Cat. No.: B147392 Get Quote

Spectroscopic Profile of Pentaerythrityl
Tetrabromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Pentaerythrityl tetrabromide (CAS No: 3229-00-3), a key intermediate in various synthetic

applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-

Transform Infrared (FTIR), and Mass Spectrometry (MS) characteristics, along with

standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of

Pentaerythrityl tetrabromide. Due to the molecule's high symmetry, the spectra are relatively

simple.

¹H NMR Data
The ¹H NMR spectrum of Pentaerythrityl tetrabromide in deuterated chloroform (CDCl₃)

exhibits a single sharp singlet, indicating that all eight protons are chemically equivalent.
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Chemical Shift (δ) ppm Multiplicity Solvent

3.61 Singlet CDCl₃

¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum in CDCl₃ shows two distinct signals, corresponding

to the quaternary central carbon and the four equivalent brominated methylene (-CH₂Br)

carbons.

Chemical Shift (δ) ppm Carbon Type Solvent

42.1[1] Quaternary Carbon (C) CDCl₃

32.7[1] Methylene Carbon (-CH₂Br) CDCl₃

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of Pentaerythrityl tetrabromide.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR:

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters: spectral width of 10-15 ppm, pulse width of 30-45°, relaxation delay of

1-2 seconds, and 8-16 scans.
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¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

Typical parameters: spectral width of 200-250 ppm, pulse width of 30°, relaxation delay of

2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio

(e.g., 256 or more).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm

for the residual CDCl₃ signal in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Pentaerythrityl tetrabromide reveals characteristic vibrational modes

of its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

2950[2] Medium
C-H stretch (asymmetric and

symmetric)

1460[2] Medium CH₂ scissoring

1380[2] Medium CH₂ wagging

1282, 1280[2][3] Strong CH₂ twisting

1217, 1215[2][3] Strong CH₂ twisting

722, 725[2][3] Strong CH₂ rocking

608, 605[2][3] Strong C-Br stretch

532, 530[2][3] Strong C-Br stretch

Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of Pentaerythrityl tetrabromide with approximately 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer a portion of the powder to a pellet die.

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a

transparent or translucent pellet.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared spectrometer.

Procedure:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

The acquired spectrum is automatically ratioed against the background spectrum to produce

the final transmittance or absorbance spectrum.

Perform baseline correction if necessary.

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of Pentaerythrityl tetrabromide results in

characteristic fragmentation patterns. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio) leads to distinctive isotopic patterns for bromine-containing fragments.

m/z Relative Intensity Proposed Fragment

309 / 307[4][5] High [M - CH₂Br]⁺

229 / 227[4][5] High [M - CH₂Br - HBr]⁺

149 / 147[4][5] Medium [C₅H₅Br]⁺

68[4][5] High [C₅H₈]⁺

Note: The molecular ion [M]⁺ is often of very low abundance or not observed due to extensive

fragmentation.

Experimental Protocol: Mass Spectrometry
Sample Introduction:

Direct Insertion Probe (DIP):

Place a small amount of the solid sample into a capillary tube.
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Insert the probe into the ion source of the mass spectrometer.

Gradually heat the probe to volatilize the sample.

Instrumentation and Data Acquisition:

Mass Spectrometer: An electron ionization mass spectrometer.

Ionization Mode: Electron Ionization (EI).

Typical Parameters:

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Scan Rate: 1-2 scans/second.

Data Analysis:

Identify the major fragment ions in the mass spectrum.

Analyze the isotopic patterns to confirm the number of bromine atoms in each fragment.

Propose fragmentation pathways consistent with the observed peaks.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

solid organic compound like Pentaerythrityl tetrabromide.
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Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. echemi.com [echemi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b147392?utm_src=pdf-body-img
https://www.benchchem.com/product/b147392?utm_src=pdf-custom-synthesis
https://www.echemi.com/sds/pentaerythrityltetrabromide-pid_Seven24541.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Pentaerythrityl Tetrabromide | 3229-00-3 | TCI AMERICA [tcichemicals.com]

3. Propane, 1,3-dibromo-2,2-bis(bromomethyl)- [webbook.nist.gov]

4. PENTAERYTHRITYL TETRABROMIDE | 3229-00-3 [chemicalbook.com]

5. scbt.com [scbt.com]

To cite this document: BenchChem. ["spectroscopic data of Pentaerythrityl tetrabromide
(NMR, FTIR, Mass Spec)"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147392#spectroscopic-data-of-pentaerythrityl-
tetrabromide-nmr-ftir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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